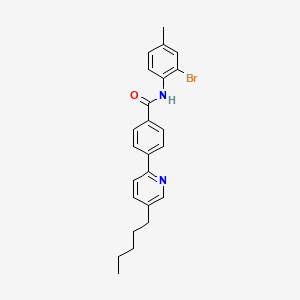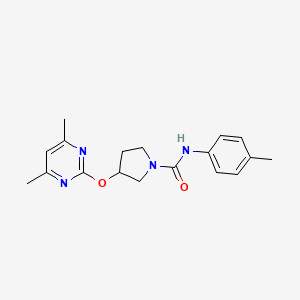
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research efforts have been dedicated to the efficient synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, novel synthesis methods for pyridopyrimidines and related compounds emphasize the importance of pyrimidine in developing new chemical entities with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activities
- Pyrimidine derivatives have been extensively studied for their antimicrobial properties, illustrating the wide range of biological activities that these compounds can exhibit. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further highlights the potential of pyrimidine-based compounds in therapeutic applications, where some derivatives showed promising cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
Molecular Recognition and Drug Design
- Structural analysis and drug design research utilize pyrimidine derivatives for their ability to interact specifically with biological targets, such as DNA or proteins, offering insights into the development of new therapeutic agents with high specificity and efficacy. For example, a study on the recognition of DNA sequences by polyamides containing pyrimidine units demonstrates the potential for designing molecules capable of specific DNA interactions, which is crucial for therapeutic and diagnostic applications (Swalley, Baird, & Dervan, 1996).
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYHYHRHYDFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
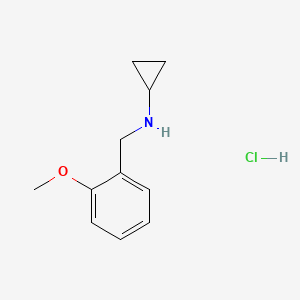
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)


![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)
![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)
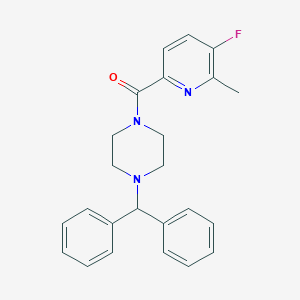
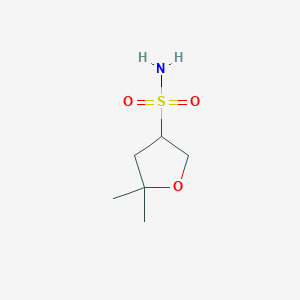
![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)
